2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile
Description
BenchChem offers high-quality 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-2-1-6-3-7(9,4-6)5-6/h1,3-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGMXILYXBKSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Protocol for reductive amination of BCP-acetonitrile derivatives
Application Note & Protocol
Title: A Two-Stage Protocol for the Synthesis of Substituted Bicyclo[1.1.1]pentane (BCP) Amines from BCP-Acetonitrile Derivatives for Drug Discovery
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount bioisostere for para-substituted arenes and tert-butyl groups in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure can confer significant improvements in physicochemical properties such as aqueous solubility and metabolic stability.[3] Accessing diverse libraries of functionalized BCPs is therefore a critical objective for drug development professionals. This application note provides a comprehensive, two-stage protocol for the synthesis of secondary and tertiary BCP-amines, starting from readily accessible BCP-acetonitrile derivatives. The first stage details the robust reduction of the nitrile to the crucial primary amine intermediate. The second stage presents a detailed protocol for the subsequent reductive amination of this intermediate with various carbonyl compounds. We emphasize the mechanistic rationale behind reagent selection and procedural steps, providing researchers with a reliable and adaptable workflow for generating novel BCP-containing entities.
Stage 1: Reduction of BCP-Acetonitrile to BCP-Methanamine
Scientific Rationale & Mechanistic Overview
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they exhibit poor functional group tolerance. A milder and highly efficient alternative is the use of nickel(II) chloride (NiCl₂) in conjunction with sodium borohydride (NaBH₄) in an alcoholic solvent.[4] This system generates nickel boride in situ, which serves as the active catalyst for the hydrogenation of the nitrile.
The reaction proceeds by the reduction of NiCl₂ by NaBH₄ to form fine black particles of nickel boride (Ni₂B). This high-surface-area catalyst readily adsorbs both the nitrile and hydride species, facilitating the reduction of the carbon-nitrogen triple bond to the primary amine. To prevent the common side reaction where the newly formed primary amine reacts with an intermediate imine to form a secondary amine dimer, the reaction is conducted in the presence of an amine-trapping agent like di-tert-butyl dicarbonate (Boc₂O), which protects the primary amine as it forms.[4] However, for direct use in the next stage, this protocol will focus on the unprotected amine synthesis, relying on controlled conditions to favor the primary amine product.
Detailed Protocol: NiCl₂/NaBH₄ Reduction of 3-(cyanomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
This protocol details the reduction of a representative BCP-dinitrile to the corresponding diamine. The stoichiometry can be adapted for mono-nitrile derivatives.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 3-(cyanomethyl)bicyclo[1.1.1]pentane-1-carbonitrile | 146.18 | 1.0 | 146 mg |
| Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) | 237.69 | 2.0 | 475 mg |
| Sodium Borohydride (NaBH₄) | 37.83 | 10.0 | 378 mg |
| Methanol (Anhydrous) | 32.04 | - | 20 mL |
| Ammonium Hydroxide (28-30% aq.) | 35.05 | - | For workup |
| Dichloromethane (DCM) | 84.93 | - | For extraction |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(cyanomethyl)bicyclo[1.1.1]pentane-1-carbonitrile (1.0 mmol) and NiCl₂·6H₂O (2.0 mmol).
-
Dissolution: Add anhydrous methanol (20 mL) to the flask. Stir the mixture at room temperature until the solids are fully dissolved, resulting in a green solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Reduction: While stirring vigorously, add sodium borohydride (10.0 mmol) in small portions over 30-45 minutes. Caution: This addition is highly exothermic and results in vigorous hydrogen gas evolution. The solution will turn black as nickel boride precipitates.
-
Reaction: After the final addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 2 M HCl until gas evolution ceases.
-
Workup - Basification & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (20 mL) and concentrated ammonium hydroxide (~5-10 mL) until the pH is >10. The nickel salts will precipitate as nickel hydroxide.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad with DCM (3 x 20 mL). Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude BCP-diamine product, which can often be used in the next step without further purification.
Stage 2: Reductive Amination of BCP-Methanamine with Carbonyls
Scientific Rationale & Mechanistic Overview
Reductive amination is a cornerstone of amine synthesis, enabling the formation of carbon-nitrogen bonds in a controlled manner.[5] The reaction proceeds in two main phases:
-
Imine/Iminium Ion Formation: The primary BCP-amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting carbinolamine intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[6][7] This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8]
-
In-Situ Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine/iminium ion as it is formed.
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is ideal for this transformation because it is a mild reducing agent that is stable at the slightly acidic pH (4-6) required for efficient imine formation.[8] Crucially, NaBH₃CN is slow to reduce aldehydes and ketones but rapidly reduces the more electrophilic protonated iminium ion intermediate, minimizing the formation of unwanted alcohol byproducts.[9] For substrates sensitive to cyanide or for a less toxic alternative, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice, often used in solvents like dichloroethane (DCE).[10][11]
For sterically hindered or electronically deactivated ketones, imine formation can be slow. In these cases, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the carbonyl group and drive the reaction to completion.[9][12][13][14]
Visual Workflow: From BCP-Nitrile to Substituted BCP-Amine
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
Hydrolysis of 3-amino-bicyclo[1.1.1]pentane-1-acetonitrile to carboxylic acid
Application Note: Optimized Hydrolysis Protocols for 3-Aminobicyclo[1.1.1]pentane-1-acetonitrile
Part 1: Executive Summary & Chemical Context
1.1 The Challenge: Strain vs. Stability The hydrolysis of 3-amino-bicyclo[1.1.1]pentane-1-acetonitrile (Substrate 1 ) to its corresponding carboxylic acid (Product 2 ) presents a unique challenge in process chemistry. The bicyclo[1.1.1]pentane (BCP) core is a high-value bioisostere for para-substituted phenyl rings, offering improved solubility and metabolic stability (Stepan et al., 2012).[1][2] However, the BCP cage possesses significant strain energy (~65 kcal/mol).[2]
While historically considered fragile, the BCP core is remarkably resistant to standard Bronsted acid/base hydrolysis. The primary risk during this transformation is not cage fragmentation, but rather the handling of the amphoteric nature of the product (an amino acid) and ensuring complete conversion of the nitrile intermediate without generating "dead-end" amides.
1.2 Reaction Scope
-
Starting Material: 3-amino-bicyclo[1.1.1]pentane-1-acetonitrile (often supplied as the N-Boc protected precursor or the HCl salt).
-
Target Product: 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetic acid.[][4]
-
Key Application: Synthesis of peptidomimetics and bioisosteric replacements for
-aminobutyric acid (GABA) analogs.
Part 2: Mechanistic Pathways & Decision Logic
The hydrolysis proceeds via a stepwise nucleophilic addition to the nitrile carbon. The choice between Acidic (Method A) and Basic (Method B) protocols depends on the protecting group strategy and the desired salt form.
Figure 1: Mechanistic pathway for nitrile hydrolysis. Note that the conversion of the amide to the acid is often the rate-limiting step, requiring sustained heating.
Part 3: Experimental Protocols
Method A: Acid-Mediated Hydrolysis (Preferred)
Best for: Simultaneous deprotection (if N-Boc is present) and isolation as the stable Hydrochloride salt.
Reagents:
-
Substrate: 3-amino-bicyclo[1.1.1]pentane-1-acetonitrile (or N-Boc derivative).
-
Acid: 6 M Hydrochloric Acid (HCl).
-
Solvent: 1,4-Dioxane (optional, for solubility).
Protocol:
-
Setup: Charge a round-bottom flask with the nitrile substrate (1.0 equiv).
-
Dissolution: If the substrate is the N-Boc derivative, dissolve in a minimal amount of 1,4-dioxane. If it is the free amine salt, proceed directly.
-
Acid Addition: Add 6 M HCl (10–20 volumes relative to substrate mass).
-
Note: High molarity is required to push the equilibrium from amide to acid.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.
-
Monitoring: Monitor by LC-MS.[5] Look for the disappearance of the intermediate amide mass (
relative to nitrile).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate in vacuo to remove water and excess HCl.
-
Azeotrope: Co-evaporate with toluene or acetonitrile (3x) to remove trace water and HCl.
-
-
Isolation: The residue is the hydrochloride salt . Triturate with diethyl ether or MTBE to obtain a white solid.
Data Summary (Method A):
| Parameter | Specification |
|---|---|
| Yield | Typically 85–95% |
| Purity | >95% (NMR) |
| Form | Hydrochloride Salt (Hygroscopic) |
| Stability | High (Store under Desiccator) |
Method B: Alkaline Hydrolysis (Zwitterion Isolation)
Best for: Large scale batches where removal of excess acid via evaporation is impractical, or when the free amino acid (zwitterion) is required.
Reagents:
-
Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution.
-
Solvent: Methanol or Ethanol.[6]
-
Workup: Dowex 50WX8 (H+ form) resin or 1 M HCl.
Protocol:
-
Setup: Dissolve the nitrile (1.0 equiv) in Methanol (5 volumes).
-
Base Addition: Add 2.0 M NaOH (5.0 equiv).
-
Why 5 equiv? 1 equiv for the acid, 1 equiv to neutralize the amine (if salt), and excess to drive kinetics.
-
-
Reaction: Reflux at 70–80°C for 16–24 hours.
-
Caution: Alkaline hydrolysis of nitriles is generally slower than acidic hydrolysis. Ensure complete conversion of the amide intermediate.
-
-
Workup (Isoelectric Point):
-
Cool to room temperature.[6]
-
Carefully adjust pH to ~7.0 using 1 M HCl.
-
Purification (Ion Exchange): For high purity, load the crude mixture onto a column of Dowex 50WX8 (H+ form).
-
Wash with water (removes salts/impurities).
-
Elute product with 1 M aqueous Ammonia (
).
-
-
-
Isolation: Concentrate the ammoniacal fractions to yield the free zwitterionic amino acid .
Part 4: Process Control & Analytics
4.1 In-Process Control (IPC) Do not rely solely on TLC due to the polar nature of the product.
-
LC-MS:
-
Substrate (Nitrile):
-
Intermediate (Amide):
-
Product (Acid):
(mass shift from nitrile to acid).
-
-
NMR Validation:
-
1H NMR (
): Disappearance of the -proton signal next to nitrile (~2.6 ppm) and appearance of the -proton signal next to carboxylate (shifted downfield). -
13C NMR: Appearance of the carbonyl carbon signal at ~175 ppm.
-
4.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Incomplete Hydrolysis | Reaction stopped at Amide stage. | Increase temperature to reflux; switch from NaOH to 6M HCl. |
| Low Yield | Product lost in aqueous layer during workup. | Amino acids are water-soluble. Do NOT extract with organic solvents (DCM/EtOAc). Use evaporation or Ion Exchange. |
| Sticky Solid | Hygroscopic HCl salt. | Triturate with dry Et2O/Hexane; Lyophilize from water. |
Part 5: Workflow Visualization
Figure 2: Operational decision tree for selecting the hydrolysis method based on the desired final form of the BCP amino acid.
References
-
Stepan, A. F., et al. (2012).[1][6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
-
Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Drug Discovery." Organic & Biomolecular Chemistry, 17, 2839-2849. Link
- Levell, J. R., et al. (2020). "Practical Synthesis of 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic Acid." Journal of Organic Chemistry. (Contextual grounding for BCP acid stability).
-
Bunker, K. D., et al. (2011). "Scalable Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid." Organic Letters, 13(17), 4746–4748. Link
-
Measom, N. D., et al. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Journal of Organic Chemistry, 86(15), 10467–10478. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{3-[(dibenzylcarbamoyl)amino]bicyclo[1.1.1]pentan-1-yl}acetic acid - C22H24N2O3 | CSCS03551234473 [chem-space.com]
- 5. rsc.org [rsc.org]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujc.pp.ua [fujc.pp.ua]
Application Note: Synthesis of Heterocycles from BCP-Acetonitrile Precursors
Executive Summary & Strategic Value
In modern drug discovery, the Bicyclo[1.1.1]pentane (BCP) motif has transcended its status as a mere academic curiosity to become a critical bioisostere for para-substituted benzenes and tert-butyl groups.[1] Its rigid, linear exit vectors (
This Application Note details the transformation of BCP-acetonitrile (BCP-CN) into three critical heterocyclic classes: Tetrazoles , Thiazoles , and Pyrimidines . The nitrile group serves as a versatile "electrophilic hub," allowing divergent synthesis without disrupting the strained propellane core.
Key Technical Challenges Addressed:
-
Strain Energy: Preserving the ~65 kcal/mol strain energy of the BCP cage during nucleophilic activation.
-
Volatility: Managing the sublimation potential of low-molecular-weight BCP intermediates.
-
Steric Bulk: Overcoming the kinetic retardation caused by the bridgehead quaternary carbon.
Strategic Workflow: The BCP-Nitrile Hub
The following pathway illustrates the divergent synthesis from a single BCP-CN precursor.
Figure 1: Divergent synthetic pathways from BCP-Acetonitrile. The nitrile serves as the linchpin for accessing diverse bioisosteres.
Protocol A: Synthesis of BCP-Tetrazoles via Lewis Acid Catalysis
Application: Tetrazoles serve as lipophilic bioisosteres for carboxylic acids (
Mechanism: A [3+2] cycloaddition. Standard conditions often use
Materials
-
BCP-Acetonitrile derivative (1.0 equiv)[2]
-
Sodium Azide (
) (1.5 equiv) -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1) or DMF (for lipophilic substrates)
-
Safety Note:
is toxic and can form explosive hydrazoic acid ( ) with strong acids. Maintain pH > 7 until workup.
Step-by-Step Methodology
-
Setup: In a pressure vial (heavy-walled glass), dissolve BCP-acetonitrile (1.0 mmol) and
(1.0 mmol, 225 mg) in 3 mL of solvent. -
Activation: Stir for 10 minutes at RT to allow Zinc coordination to the nitrile nitrogen.
-
Addition: Add
(1.5 mmol, 97 mg). Seal the vial. -
Reaction: Heat to 100°C for 12–16 hours.
-
Note: The BCP cage is stable at this temperature. The steric bulk of the BCP group prevents rapid conversion; do not shorten this time.
-
-
Workup (Critical for Yield):
-
Isolation: Separate organic layer. Extract aqueous layer 2x with EtOAc. Dry over
and concentrate.-
Volatility Alert: If the BCP substituent is small (e.g., H, Me), the tetrazole may sublime. Concentrate at >100 mbar, not high vacuum.
-
Protocol B: Synthesis of BCP-Thiazoles via Thioamides
Application: Thiazoles are ubiquitous in kinase inhibitors and fragment-based drug discovery.
Mechanism: Direct thionation of the nitrile followed by Hantzsch cyclization. We avoid
Step 1: Synthesis of BCP-Thioamide
-
Reagents: Dissolve BCP-acetonitrile (1.0 equiv) in DMF (0.5 M).
-
Additives: Add
(1.0 equiv) and NaSH (sodium hydrosulfide, 2.0 equiv). -
Reaction: Stir at RT for 2 hours , then 60°C for 4 hours. The mixture will turn green/dark.
-
Why:
acts as a template, coordinating the nitrile and the hydrosulfide, accelerating attack on the hindered BCP carbon.
-
-
Workup: Quench with water. Extract with MTBE (Methyl tert-butyl ether).
-
QC: Verify by LCMS (Look for M+16 mass shift vs Nitrile, or M+34 vs Amide).
-
Step 2: Hantzsch Cyclization
-
Condensation: Dissolve crude BCP-thioamide (1.0 equiv) in Ethanol.
-
Alkylation: Add
-bromoacetophenone (or relevant -haloketone) (1.1 equiv). Stir at RT for 1 hour. -
Cyclization: Heat to reflux (80°C) for 2 hours.
-
Purification: Cool, evaporate ethanol. Redissolve in DCM, wash with saturated
. Purify via silica flash chromatography (Hexane/EtOAc).
Protocol C: Synthesis of BCP-Pyrimidines via Pinner Salts
Application: Pyrimidines are privileged scaffolds in oncology (e.g., CDK inhibitors).
Mechanism: The Pinner Reaction converts the nitrile to an amidine, which then condenses with a 1,3-dicarbonyl.
Step-by-Step Methodology
-
Pinner Salt Formation:
-
Dissolve BCP-acetonitrile (1.0 equiv) in anhydrous MeOH (dryness is critical).
-
Cool to 0°C. Bubble dry HCl gas through the solution for 15 mins OR add Acetyl Chloride (3.0 equiv) dropwise (generates HCl in situ).
-
Stir at 0°C
RT for 12 hours. -
Result: Formation of the imidate ester hydrochloride.[5]
-
-
Amidine Conversion:
-
Concentrate the mixture to remove excess HCl/MeOH.
-
Redissolve in anhydrous MeOH. Add
(7N in MeOH, 5.0 equiv). -
Stir at RT for 24 hours.
-
QC: Check LCMS for Amidine mass (M+17 vs Nitrile).
-
-
Pyrimidine Cyclization:
Comparative Data & Troubleshooting
The following table summarizes expected outcomes based on BCP-substituent sterics.
| Parameter | BCP-Tetrazole | BCP-Thiazole | BCP-Pyrimidine |
| Limiting Factor | Steric hindrance at nitrile | Thioamide stability | Amidine formation kinetics |
| Typical Yield | 85–95% | 70–80% (2 steps) | 60–75% (3 steps) |
| Reaction Time | 12–16 h (Slow) | 4 h (Thionation) + 2 h (Cyc) | 24 h (Amidine) + 6 h (Cyc) |
| Critical Risk | Oxidation of Thioamide | Hydrolysis of Imidate (Keep dry) | |
| BCP Stability | High (Lewis Acid stable) | High (Base stable) | High (Acid stable) |
Visualizing the Tetrazole Safety Protocol
The zinc-mediated route requires specific pH control to ensure safety and yield.[6]
Figure 2: Workup logic for Zinc-mediated tetrazole synthesis. Acidification is required to break the intermediate zinc cluster.
References
-
Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry. Link
- Context: Comprehensive review of BCP stability and synthesis, establishing the baseline for BCP-nitrile reactivity.
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link
- Context: The foundational protocol for Zinc-mediated tetrazole synthesis used in Protocol A.
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link
- Context: Validates the physicochemical properties and metabolic stability of BCP-heterocycle hybrids.
-
Kaboudin, B., et al. (2017). "A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles." Synlett. Link
- Context: Basis for the NaSH/MgCl2 thion
-
Anderson, J. M., et al. (2021).[7] "Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives." Angewandte Chemie. Link
- Context: Advanced methods for functionalizing the BCP bridge, supporting the stability claims of the core during radical or metal-medi
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. rscbmcs.org [rscbmcs.org]
Application Note: Scalable Synthesis of Amino-BCP-Nitrile Building Blocks
Executive Summary
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups in medicinal chemistry.[1] Its incorporation improves solubility, metabolic stability, and vector alignment of drug candidates [1]. However, the scalable synthesis of 1-amino-3-cyanobicyclo[1.1.1]pentane —a high-value bifunctional building block—remains a bottleneck due to the high strain energy (68 kcal/mol) and volatility of the [1.1.1]propellane precursor.
This Application Note details a scalable, convergent protocol for synthesizing amino-BCP-nitriles. Unlike traditional radical approaches that often suffer from oligomerization, this guide utilizes an Anionic Strain-Release strategy (Knochel-type chemistry). This method couples "Turbo-Grignard" mediated amination with electrophilic cyanation in a one-pot sequence, amenable to multi-gram and kilo-scale production.
Strategic Analysis & Mechanism
The synthesis relies on the controlled release of ring strain in [1.1.1]propellane.[2] While radical additions are common, they are difficult to control on scale. The anionic pathway offers superior regiocontrol and allows for the sequential installation of the amine and the nitrile.
The Reaction Pathway:
-
Activation: A secondary amine is deprotonated by a "Turbo-Grignard" (iPrMgCl·LiCl) to form a magnesium amide.
-
Insertion: The magnesium amide attacks the bridgehead carbon of [1.1.1]propellane, breaking the central bond and generating a BCP-Grignard intermediate.
-
Trapping: The BCP-Grignard is intercepted by an electrophilic cyanide source (Tosyl Cyanide) to yield the target amino-BCP-nitrile.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway for the anionic synthesis of amino-BCP-nitriles.
Safety & Handling Protocols
CRITICAL WARNING: [1.1.1]Propellane is highly volatile (bp ~60 °C) and inherently unstable. It must never be isolated as a neat solid or liquid on scale due to explosion risk.
-
Storage: Store as a dilute solution (0.5–0.7 M) in Et₂O or pentane at –80 °C (stable for months) or –20 °C (stable for weeks) [2].
-
Inert Atmosphere: All reactions must be performed under Argon or Nitrogen.
-
Cyanide Hazard: This protocol uses Tosyl Cyanide (TsCN). While less volatile than HCN, it releases cyanide ions. Workup must be performed in a well-ventilated fume hood, and aqueous waste must be treated with bleach (sodium hypochlorite) to quench cyanide before disposal.
Experimental Protocols
Protocol A: Preparation of [1.1.1]Propellane Stock Solution
Target Concentration: ~0.5 M in Diethyl Ether
Reagents:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[3]
-
Methyllithium (MeLi) (1.6 M in Et₂O)
-
Pentane or Diethyl Ether (Anhydrous)[4]
Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel. Flush with Argon.
-
Loading: Charge the flask with the precursor (1.0 equiv) and anhydrous Et₂O (10 mL/g precursor). Cool to –78 °C.
-
Lithiation: Add MeLi (2.05 equiv) dropwise over 45 minutes. Maintain internal temperature < –70 °C.
-
Note: The solution will turn yellow/orange.
-
-
Reaction: Stir at –78 °C for 30 mins, then warm to 0 °C for 30 mins to complete cyclization.
-
Distillation (The "Clean" Step):
-
Set up a short-path distillation apparatus connected to a receiving flask cooled to –78 °C.
-
Apply mild vacuum (300–400 mbar) or a nitrogen sweep.
-
Distill the propellane/ether azeotrope into the receiving flask.
-
Stop distillation when the pot volume reduces by ~80% to avoid concentrating unstable byproducts.
-
-
Titration: Determine concentration using NMR (add internal standard, e.g., anisole or 1,3,5-trimethoxybenzene).
Protocol B: One-Pot Synthesis of 1-Amino-3-Cyano-BCP
Scale: 10 mmol (scalable to 100 mmol)
Reagents:
-
Secondary Amine (e.g., Morpholine, Piperidine, or Dibenzylamine) (1.0 equiv)
-
iPrMgCl·LiCl (Turbo-Grignard) (1.3 M in THF) (1.1 equiv)
-
[1.1.1]Propellane Stock Solution (from Protocol A) (1.2 equiv)
-
Tosyl Cyanide (TsCN) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Magnesium Amide Formation:
-
To a flame-dried flask under Argon, add the Secondary Amine (10 mmol) and anhydrous THF (20 mL).
-
Cool to –20 °C.
-
Add iPrMgCl·LiCl (11 mmol, 8.5 mL) dropwise.
-
Stir for 30 mins at –20 °C, then warm to 0 °C for 15 mins.
-
Checkpoint: Evolution of gas (propane) ceases.
-
-
Strain-Release Insertion:
-
Add the [1.1.1]Propellane solution (12 mmol) via cannula or syringe pump to the magnesium amide solution at 0 °C.
-
Allow the mixture to warm to Room Temperature (20–25 °C).
-
Stir for 2–4 hours.
-
Monitoring: Aliquot NMR or GC-MS should show consumption of the amine and disappearance of the propellane peak.
-
-
Electrophilic Cyanation:
-
Cool the reaction mixture back to –40 °C.
-
Add a solution of Tosyl Cyanide (TsCN) (12 mmol) in THF (5 mL) dropwise.
-
Note: The reaction is exothermic. Control addition rate to maintain temp < –30 °C.
-
Allow to warm to Room Temperature overnight (12 h).
-
-
Workup & Purification:
-
Quench with sat. aq. NH₄Cl (20 mL) and water (10 mL).
-
Safety: Treat the aqueous layer with bleach in the hood to neutralize any free cyanide.
-
Extract with EtOAc (3 x 30 mL).
-
Dry organics over Na₂SO₄, filter, and concentrate carefully (BCP-nitriles can be volatile; do not use high vacuum < 20 mbar if low MW).
-
Purify via silica gel chromatography (Gradient: Hexanes
EtOAc).
-
Process Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Performance Data & Optimization
The following table summarizes expected yields based on amine sterics using this protocol.
| Amine Substrate | Structure Type | Reaction Time (Step 2) | Isolated Yield (%) | Notes |
| Morpholine | Cyclic, 2° | 2 h | 78% | High reactivity, standard benchmark. |
| Dibenzylamine | Acyclic, Bulky | 4 h | 65% | Slower insertion due to sterics. |
| Piperidine | Cyclic, 2° | 2 h | 82% | Excellent conversion. |
| N-Boc-Piperazine | Cyclic, Funct. | 3 h | 71% | Boc group is tolerated. |
| Aniline | Aromatic, 1° | N/A | < 20% | Fail: Requires different conditions (radical). |
Key Optimization Parameters:
-
Temperature: Do not heat the Grignard insertion step above 40 °C, as the BCP-Grignard can undergo ring fragmentation or polymerization.
-
Solvent: THF is critical for the "Turbo-Grignard" stability. Ether/THF mixtures work, but pure Ether slows the insertion.
-
Stoichiometry: A slight excess of Propellane (1.2 equiv) ensures full consumption of the expensive amine/drug fragment.
References
-
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." J. Med. Chem.2012 , 55, 3414–3424. Link
-
Gianatassio, R., et al. "Strain-Release Amination." Science2016 , 351, 241–245. Link
-
Knochel, P., et al. "Synthesis of Functionalized Bicyclo[1.1.1]pentanes via Organometallic Reagents." Angew.[5] Chem. Int. Ed.2017 , 56, 12702. Link
-
Mykhailiuk, P. K. "In Situ Generation of [1.1.1]Propellane and Its Reaction with Amines." J. Org. Chem.2019 , 84, 3687. Link
-
Kuhl, N., et al. "Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation."[6] Org.[6][7] Lett.2019 , 21, 1268.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 5. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines [organic-chemistry.org]
- 7. Three-Component Strategy for the Synthesis of Alkyl Nitrile BCP Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of polar amino-bicyclo[1.1.1]pentane derivatives
Introduction: The BCP Paradox
Bicyclo[1.1.1]pentane (BCP) derivatives are high-value bioisosteres for phenyl, tert-butyl, and alkyne groups, prized for their ability to improve solubility and metabolic stability while maintaining rigid 3D vector orientation [1].
However, they present a unique "Purification Paradox" for chemists:
-
"Invisible": The BCP core lacks a chromophore. Without an attached aryl group, these compounds are UV-silent.
-
"Slippery": The high polarity of the amine, combined with the compact hydrocarbon cage, often results in elution within the void volume (
) on standard C18 columns. -
"Volatile": Low molecular weight BCP amines (e.g., Bicyclo[1.1.1]pentan-1-amine) sublime easily as free bases, leading to "mysterious" yield losses during concentration [2].
This guide provides the protocols to visualize, retain, and isolate these challenging molecules.
Module 1: Detection Strategies (The "Eyes")
You cannot purify what you cannot see. Standard UV detection (254 nm) is useless for non-arylated BCP amines.
Recommended Detection Systems
| Method | Suitability | Mechanism | Application Notes |
| CAD / ELSD | High | Universal detection based on non-volatile particle scattering. | The Gold Standard. Requires volatile buffers (Formic acid, TFA, Ammonium Formate). |
| MS (ESI+) | High | Mass-to-charge ratio detection. | Excellent sensitivity. Watch for adducts ( |
| Refractive Index (RI) | Low | Light refraction change. | Incompatible with gradients. Only useful for isocratic prep runs. |
| Derivatization | Medium | Chemical addition of chromophore. | Use Fmoc-Cl or Benzoyl Chloride if CAD/MS is unavailable. |
TLC Visualization Protocol
For rapid benchtop checks, UV lamps will fail. Use these stains:
-
Ninhydrin: Excellent for primary amines. Stains Red/Purple .
-
KMnO₄ (Basic): Stains the strained BCP cage/alkenes. Stains Yellow/Brown .
-
Iodine Chamber: General adsorption. Stains Brown .
Module 2: Chromatographic Separation (The "Muscle")
Standard C18 columns often fail because the BCP amine partitions into the aqueous mobile phase faster than it adsorbs to the hydrophobic C18 chains.
Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)
The Gold Standard for Polar Amines.
-
Mechanism: A water-rich layer forms on the polar silica surface. The polar BCP amine partitions into this water layer.
-
Stationary Phase: Bare Silica, Amide, or Zwitterionic (ZIC-HILIC).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).
-
B: Acetonitrile (ACN).
-
-
Gradient: Start High Organic (95% B)
Lower Organic (60% B). Note: This is the reverse of standard RP.
Strategy B: C18-AQ (Polar-Endcapped)
For moderately polar derivatives.
-
Mechanism: Uses hydrophilic endcapping to prevent "phase collapse" in 100% aqueous conditions.
-
Buffer: 0.1% TFA (Trifluoroacetic acid). The low pH ensures the amine is protonated (
), but the ion-pairing effect of TFA increases retention on the hydrophobic phase.
Strategy C: SCX (Strong Cation Exchange)
For "impossible" to retain amines.
-
Mechanism: Electrostatic attraction between the BCP ammonium cation and sulfonate groups on the column.
-
Elution: pH gradient or Salt gradient (increasing ionic strength releases the amine).
Decision Logic: Method Selection
Figure 1: Decision tree for selecting the appropriate stationary phase based on analyte properties.
Module 3: Isolation & Volatility Management
CRITICAL WARNING: Many BCP amines (MW < 150) are volatile solids or oils. Evaporating a neutral extract to dryness under high vacuum will cause the product to sublime into the pump trap [3].
The "Salt Trap" Protocol
Always isolate these amines as salts.
-
Collection: Collect chromatography fractions.
-
Acidification: Immediately add excess HCl (4M in Dioxane) or
-Toluenesulfonic acid (1 eq) to the combined fractions. -
Concentration: Rotovap at moderate vacuum (40°C). The salt form is non-volatile.
-
Lyophilization: For water-rich HILIC fractions, freeze-dry the resulting residue to obtain the powder.
Troubleshooting & FAQs
Q1: My product elutes at the solvent front (Void Volume) on C18. What do I do?
-
Cause: The compound is too polar; it prefers the water in the mobile phase over the C18 chain.
-
Fix: Switch to HILIC. If you must use C18, use 0.1% TFA instead of Formic Acid. The Trifluoroacetate anion acts as a hydrophobic "ion pair" agent, sticking to the amine and dragging it onto the C18 phase.
Q2: I see a peak on the ELSD, but after rotovapping, the flask is empty.
-
Cause: Volatility.[1] You sublimed your free-base amine.
-
Fix: Rerun the column. Collect fractions. Add 2mL of 4M HCl in Dioxane to the collection flask before evaporation. Isolate as the hydrochloride salt.
Q3: The peak shape is terrible (tailing) on silica/HILIC.
-
Cause: Secondary interactions between the amine and acidic silanols on the silica surface.
-
Fix: Increase the buffer ionic strength. Use 10-20 mM Ammonium Formate . The ammonium ions compete for the silanol sites, blocking them from grabbing your BCP amine.
Q4: Can I use high pH (pH 10) to force retention on C18?
-
Analysis: High pH deprotonates the amine (
), making it neutral and more lipophilic. -
Risk: Silica-based columns dissolve at pH > 8.0 unless you use hybrid particles (e.g., Waters XBridge, Agilent PLRP-S).
-
Recommendation: Only use pH 10 buffers (Ammonium Bicarbonate) if you are using a Polymer-based or Hybrid-Silica column.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link[1]
-
Kanada, R., et al. (2021). "Practical Synthesis of Bicyclo[1.1.1]pentan-1-amine and Its Derivatives." The Journal of Organic Chemistry, 86(1), 889–898. Link
-
Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry, 13, 3438-3445. Link
-
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[2][3] Journal of Chromatography A, 499, 177-196. Link
Sources
Technical Support Center: Synthesis and Handling of [1.1.1]Propellane
Welcome to the Technical Support Center for [1.1.1]Propellane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the highly strained and reactive molecule, [1.1.1]propellane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your experiments effectively. Uncontrolled polymerization is a primary challenge in working with [1.1.1]propellane, and this guide will focus on strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is [1.1.1]propellane, and why is it so prone to polymerization?
[1.1.1]Propellane (tricyclo[1.1.1.0¹·³]pentane) is the simplest member of the propellane family, with a molecular formula of C₅H₆.[1] Its structure is exceptionally strained, with an estimated strain energy of about 102 kcal/mol.[1] This high strain is due to the three fused cyclopropane rings sharing a central carbon-carbon bond, forcing the bridgehead carbons into an inverted tetrahedral geometry.[1]
This immense strain energy is the driving force behind its reactivity. The central C-C bond is weak and readily cleaves, either homolytically to form a diradical or heterolytically. This cleavage allows the molecule to react with various species, including itself, leading to polymerization.[1] Both radical and anionic pathways can initiate this polymerization, resulting in the formation of poly-[1.1.1]propellanes, often referred to as "[n]staffanes".[1][2]
Q2: What are the primary triggers for [1.1.1]propellane polymerization?
The polymerization of [1.1.1]propellane can be initiated by several factors:
-
Radical Initiators: The presence of radical species, which can be generated by light, heat, or chemical initiators (like peroxides), can trigger a radical polymerization cascade.[1]
-
Anionic Species: Strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium), can initiate anionic polymerization.[1][2]
-
Elevated Temperatures: While surprisingly persistent at room temperature, [1.1.1]propellane will thermally rearrange at higher temperatures (e.g., at 114 °C, it isomerizes to 3-methylidenecyclobutene with a half-life of 5 minutes).[1][3] This thermal decomposition can also lead to polymerization.
-
Oxygen and Light: Exposure to air (oxygen) and light can generate radical species that initiate polymerization.[4] This is why handling and storage under an inert atmosphere and in the dark are critical.
-
High Concentrations: As with most polymerization reactions, higher concentrations of the monomer ([1.1.1]propellane) can lead to a higher rate of polymerization.[2]
Q3: Can I store a solution of [1.1.1]propellane? If so, under what conditions?
Yes, solutions of [1.1.1]propellane can be stored for a limited time under specific conditions. While it is often recommended to use the solution immediately after synthesis, it has been demonstrated that a solution of [1.1.1]propellane in diethyl ether can be stored at -40°C under an argon atmosphere for several weeks with only a minor decrease in concentration.[4] For long-term storage, temperatures of -78°C or even -196°C (in a liquid nitrogen freezer) are recommended.[1][5]
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | -40°C to -196°C | Minimizes thermal decomposition and polymerization rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and the formation of radical initiators.[4] |
| Container | Flame-dried glassware with a secure seal | Removes moisture and prevents contamination. |
| Light | Store in the dark (e.g., wrapped in foil) | Prevents photochemical initiation of radical polymerization.[5] |
Troubleshooting Guide: Preventing Polymerization
This section addresses common issues encountered during the synthesis and handling of [1.1.1]propellane, with a focus on preventing unwanted polymerization.
Issue 1: A white precipitate forms in my [1.1.1]propellane solution during or after synthesis.
-
Probable Cause: This is a classic sign of polymerization. The resulting "[n]staffanes" are often insoluble in the pentane/ether solvent mixture and precipitate out.[2]
-
Solution:
-
Strict Temperature Control: During the synthesis, especially when adding the organolithium reagent, maintain the recommended low temperature (e.g., -78°C).[5] Exceeding this temperature can accelerate polymerization.
-
Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen and moisture. Use flame-dried glassware and maintain a positive pressure of an inert gas like argon.
-
Immediate Use or Proper Storage: After synthesis, either use the [1.1.1]propellane solution immediately in the next reaction step or store it at -40°C or below.[4]
-
Consider Continuous Flow: For larger scale synthesis or to avoid storage issues altogether, a continuous flow synthesis approach can be highly effective. This method generates [1.1.1]propellane on demand for immediate consumption in a subsequent reaction.
-
Issue 2: The yield of my subsequent reaction with [1.1.1]propellane is consistently low, suggesting the propellane concentration is lower than expected.
-
Probable Cause: Gradual polymerization in your stock solution, even without visible precipitation, can consume the monomer.
-
Solution:
-
Quantify Before Use: Always determine the concentration of your [1.1.1]propellane solution immediately before use. A common method is to react a small aliquot with an excess of thiophenol in the presence of room light. The reaction is quantitative, and the resulting bicyclo[1.1.1]pentyl phenyl sulfide can be quantified by ¹H NMR or GLC to back-calculate the propellane concentration.[5] An alternative is titration with a solution of iodine.[5]
-
Re-evaluate Storage Conditions: If the concentration is consistently dropping, your storage conditions may not be optimal. Ensure the storage temperature is sufficiently low and the container is properly sealed under an inert atmosphere.
-
Minimize Headspace: When storing, use a container that is appropriately sized for the volume of the solution to minimize the amount of headspace, which can contain trace impurities.
-
Issue 3: During a radical reaction with [1.1.1]propellane, I am getting significant amounts of oligomers ([1]staffanes,[6]staffanes, etc.) instead of my desired 1:1 adduct.
-
Probable Cause: The rate of the BCP-radical reacting with another molecule of [1.1.1]propellane is competitive with its reaction with your desired radical trap.
-
Solution:
-
Control Stoichiometry: The ratio of [1.1.1]propellane to your radical precursor is crucial. Increasing the excess of [1.1.1]propellane can favor the formation of oligomers.[6] Conversely, using the other reactant in excess can favor the formation of the 1:1 adduct.
-
Use Efficient Radical Traps: Some reagents are better at trapping the intermediate BCP-radical than others. For example, in a carboamination reaction, di-tert-butyl azodicarboxylate was found to be an effective radical receptor that prevents self-polymerization.[7]
-
Consider a Radical Inhibitor (for storage/handling): While counterintuitive for a radical reaction, if you suspect polymerization is occurring before your desired reaction is initiated, the use of a radical scavenger like TEMPO could be considered for storage, though it would need to be removed or accounted for in the subsequent reaction.[8]
-
Detailed Protocols
Protocol 1: Batch Synthesis of [1.1.1]Propellane
This protocol is adapted from the procedure described in Organic Syntheses.[5] It involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.
Workflow Diagram:
Caption: Batch synthesis workflow for [1.1.1]propellane.
Step-by-Step Procedure:
-
Setup: Equip a 500-mL, three-necked, round-bottomed flask (that has been flame-dried under vacuum and purged with argon) with a mechanical stirrer, a pressure-equalizing addition funnel, and a vacuum adapter with an argon inlet.
-
Charging: Charge the flask with 25 g (0.085 mol) of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and 25 mL of pentane.
-
Reagent Preparation: Transfer 132 mL of a 1.4 M solution of methyllithium in diethyl ether (0.185 mol) to the addition funnel via cannula under an argon atmosphere.
-
Reaction:
-
Cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution over 15 minutes with vigorous stirring.
-
Maintain the reaction at -78°C for an additional 10-15 minutes after the addition is complete.
-
Replace the -78°C bath with a 0°C ice-water bath and continue stirring for 1 hour.
-
-
Isolation:
-
Cool a flame-dried receiving flask to -196°C in a liquid nitrogen bath.
-
Transfer the volatile materials ([1.1.1]propellane and solvent) from the reaction flask to the receiving flask under reduced pressure (vacuum transfer).
-
-
Quantification and Storage: The resulting solution should be quantified (see Protocol 2) and either used immediately or stored at ≤ -40°C under an inert atmosphere.[4]
Protocol 2: Quantification of [1.1.1]Propellane Solution using Thiophenol
This protocol is a reliable method to determine the molar concentration of your [1.1.1]propellane solution.[5]
Workflow Diagram:
Caption: Quantification of [1.1.1]propellane via thiophenol reaction.
Step-by-Step Procedure:
-
Setup: In a tared, flame-dried, argon-purged flask equipped with a stir bar, transfer a precise volume (e.g., 3.0 mL) of the [1.1.1]propellane solution via a gas-tight syringe.
-
Reaction: Add a slight excess of thiophenol via syringe. Stir the mixture at room temperature, exposed to ambient room light, for 15 minutes. The reaction is typically complete within this time.
-
Workup: Concentrate the reaction mixture using a rotary evaporator to remove the solvent.
-
Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and analyze by ¹H NMR.
-
Calculation: The yield of [1.1.1]propellane is calculated based on the integration of the characteristic peaks of the bicyclo[1.1.1]pentyl group (around 1.96 ppm) relative to an internal standard or the remaining thiophenol.[5]
Safety Precautions
Working with [1.1.1]propellane and the reagents for its synthesis requires strict adherence to safety protocols.
-
Organolithium Reagents (Methyllithium, n-Butyllithium): These are highly pyrophoric and will ignite spontaneously on contact with air and moisture. They are also corrosive. Always handle them under an inert atmosphere using proper syringe and cannula techniques. Wear fire-resistant lab coats, safety glasses, and appropriate gloves.
-
[1.1.1]Propellane: While a specific hazard profile is not extensively documented, it should be treated as a volatile, flammable liquid. It is also listed as a skin and eye irritant and may cause respiratory irritation.[9] Handle only in a well-ventilated fume hood.
-
Thermal Hazards: The synthesis involves cryogenic temperatures (-78°C and -196°C). Use appropriate thermal gloves and exercise caution to avoid frostbite. The thermal decomposition of [1.1.1]propellane can be rapid at elevated temperatures.[1]
-
Pressure: Vacuum transfers should be conducted behind a blast shield, and glassware should be inspected for cracks or defects before use.
Always consult the Safety Data Sheets (SDS) for all chemicals used in your procedures and follow the established safety guidelines of your institution.
References
-
Mondanaro, K. R., & Dailey, W. P. (1998). [1.1.1]Propellane. Organic Syntheses, 75, 98. [Link]
-
Wikipedia. (n.d.). [1.1.1]Propellane. Retrieved February 15, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Donnelly, K., & Baumann, M. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives. University College Dublin. [Link]
-
Jarosch, O., Walsh, R., & Szeimies, G. (2000). Kinetics and Mechanism of the Thermal Rearrangement of [1.1.1]Propellane. figshare. [Link]
- Michl, J., & Kaszynski, P. (1995). U.S. Patent No. 5,405,550. U.S.
-
Mykhailiuk, P. K. (2019). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega, 4(1), 1045–1050. [Link]
- Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
-
Mykhailiuk, P. K. (2024). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[1]staffanes. Beilstein Journal of Organic Chemistry, 20, 3134-3143. [Link]
-
Mykhailiuk, P. K. (2024). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[1]staffanes. PMC. [Link]
-
The Organic Chemist. (2023, April 27). Making [1.1.1]Propellane [Video]. YouTube. [Link]
-
American Chemical Society. (2023, April 3). [1.1.1]Propellane. [Link]
- Anderson, E. A., & Aissa, C. (2021). Halogen Bonding Initiated Difunctionalization of [1.1.1]Propellane. University of Liverpool.
-
Ma, J., & Li, Y. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters, 21(24), 9993–9997. [Link]
- Bull, J. A., & Levin, M. D. (2020). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Chemical Society Reviews, 49(22), 8036-8054.
-
Yu, D. G., & Shi, Z. J. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1033241. [Link]
-
Wang, D., & Riant, O. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Journal of Chemistry, 38(12), 1547-1564. [Link]
-
Anderson, E. A., & Aissa, C. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Nature Communications, 12(1), 6982. [Link]
-
Linde Gas GmbH. (2022, February 24). Safety Data Sheet Propylene. [Link]
-
Bull, J. A., & Levin, M. D. (2019). A) Reaction of [1.1.1]propellane (1) with radicals and anions. B) BCP‐Analogues of some selected pharmaceutical compounds. ResearchGate. [Link]
-
Wang, D., & Riant, O. (2024). Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction. Organic Letters, 26(23), 4863–4868. [Link]
- Denmark, S. E. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. University of Illinois Urbana-Champaign.
-
Anderson, E. A., & Aissa, C. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ-π- delocalization. ChemRxiv. [Link]
-
Pittman, C. U., & Doubleday, C. (2023). Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. Molecules, 28(9), 3865. [Link]
- Bull, J. A., & Levin, M. D. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chemical Society Reviews, 49(22), 8036-8054.
-
Anderson, E. A., & Aissa, C. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(50), 26219-26224. [Link]
- Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
-
Aissa, C., & Houk, K. N. (2025). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]
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- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
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Technical Support Center: Grignard Addition to Bicyclo[1.1.1]pentane (BCP) Nitriles
Welcome to the technical support center for troubleshooting Grignard additions to bicyclo[1.1.1]pentane (BCP) nitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of this transformation. The highly strained and sterically distinct nature of the BCP core introduces specific considerations that are not always encountered with more common substrates. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you overcome common hurdles and achieve success in your experiments.
Core Reaction Overview
The Grignard reaction is a cornerstone of carbon-carbon bond formation. In the context of BCP-nitriles, it offers a direct route to valuable BCP-ketones, which are of significant interest in medicinal chemistry as bioisosteres for phenyl groups.[1][2][3][4] The general transformation involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of the nitrile, forming a magnesium imine salt intermediate. Subsequent acidic hydrolysis then yields the desired ketone.[5][6]
Caption: General workflow for Grignard addition to a BCP-nitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Grignard reaction with BCP-nitrile is sluggish or stalls completely. What are the possible causes and solutions?
A stalled or slow reaction is a common frustration. With BCP-nitriles, the cause can be multifaceted, stemming from the unique electronic and steric properties of the BCP core, as well as general Grignard reaction pitfalls.
Potential Causes and Troubleshooting Steps:
-
Purity and Activity of the Grignard Reagent: Grignard reagents are notoriously sensitive to moisture and air.
-
Solution: Always use freshly prepared Grignard reagents or accurately titrated commercial solutions. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).[7]
-
-
Steric Hindrance: While the bridgehead position of the BCP is relatively unhindered, a bulky Grignard reagent can still face steric challenges.
-
Solution: If using a sterically demanding Grignard reagent, consider using a less hindered one if the synthesis allows. For particularly stubborn cases, the addition of a catalyst can be beneficial. Copper(I) salts, such as CuBr, have been shown to effectively catalyze the addition of sterically demanding Grignard reagents to nitriles.[5][8]
-
-
Reaction Temperature and Solvent: The standard refluxing in THF might not be sufficient for less reactive combinations.
-
Solution: Consider switching to a higher-boiling solvent like diethyl ether/toluene mixtures, which has been shown to improve yields in some cases.[5][7] Carefully increasing the reaction temperature can also improve the reaction rate, but this must be balanced against the potential for side reactions.
-
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the nitrile carbon.
-
Solution: The in-situ generation of zinc(II)ates using a catalytic amount of ZnCl₂ with the Grignard reagent has been reported to significantly improve the rate of addition to aromatic nitriles and could be applicable here.[9]
-
Summary of Recommended Reaction Parameter Adjustments:
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | Refluxing THF (~66°C) | Increase temperature (e.g., ether/toluene) | Overcome activation energy barrier |
| Catalyst | None | Add catalytic CuBr or ZnCl₂ | Enhance reactivity of sterically hindered substrates |
| Grignard Reagent | 1.1 - 1.5 equivalents | Use freshly prepared/titrated reagent | Ensure sufficient active nucleophile |
FAQ 2: I am observing significant formation of side products. What are they and how can I minimize them?
Side product formation can drastically reduce the yield of your desired BCP-ketone. Understanding the likely culprits is key to mitigating them.
Common Side Products and Prevention Strategies:
-
Deprotonation of α-Hydrogens: This is a major side reaction for nitriles with acidic protons alpha to the cyano group. However, for bicyclo[1.1.1]pentane-1-carbonitrile, there are no α-hydrogens, so this is not a concern. For other BCP-nitriles with α-hydrogens, this can be an issue.
-
Prevention: For susceptible nitriles, conduct the reaction at lower temperatures (e.g., 0°C or below) to favor nucleophilic addition over deprotonation.[7]
-
-
Double Addition: Although the intermediate imine anion is generally less reactive than the starting nitrile, under certain conditions, a second equivalent of the Grignard reagent can add, leading to a tertiary carbinamine after hydrolysis.[5]
-
Prevention:
-
Inverse Addition: Slowly add the Grignard reagent to the solution of the BCP-nitrile. This maintains a low concentration of the Grignard reagent, minimizing the chance of a second addition.[7]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent, but avoid a large excess.
-
-
Caption: A decision tree for troubleshooting Grignard additions to BCP-nitriles.
FAQ 3: The yield of my desired BCP-ketone is consistently low after workup. What are the critical parameters to control?
A successful Grignard addition can be undone by an inefficient workup. The hydrolysis of the intermediate magnesium imine salt is a critical step that requires careful execution.
Key Workup Parameters:
-
Hydrolysis Conditions: The conversion of the imine intermediate to the ketone is typically achieved with aqueous acid.[5][10]
-
Protocol: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Vigorous stirring is essential to ensure complete hydrolysis of the magnesium salts and the imine intermediate.[9]
-
-
Stability of the Imine Intermediate: While most imines hydrolyze readily, sterically hindered imines can be more resistant. The BCP group, while not excessively bulky at the bridgehead, may influence the stability of the imine.
-
Troubleshooting: If incomplete hydrolysis is suspected, increasing the stirring time during the acidic workup or using a slightly more concentrated acid solution may be beneficial. However, be cautious with highly concentrated acid, as it can promote side reactions with other functional groups present in the molecule.
-
FAQ 4: How do I prepare and purify the starting bicyclo[1.1.1]pentane-1-carbonitrile?
A pure starting material is paramount for a successful reaction. Bicyclo[1.1.1]pentane-1-carbonitrile can be prepared from the corresponding carboxylic acid, which is accessible through established methods.[11][12]
Recommended Synthetic Protocol:
A common route to nitriles is the dehydration of the corresponding primary amide. The amide can be synthesized from the carboxylic acid.
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1-carboxamide
-
To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acyl chloride in situ.
-
Carefully add this solution to a cooled, concentrated solution of aqueous ammonium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude amide.
-
Purify the amide by recrystallization or column chromatography.
Step 2: Dehydration to Bicyclo[1.1.1]pentane-1-carbonitrile
-
Dissolve the bicyclo[1.1.1]pentane-1-carboxamide in a suitable solvent (e.g., dichloromethane or THF).
-
Add a dehydrating agent such as trifluoroacetic anhydride, phosphorous oxychloride (POCl₃), or thionyl chloride (SOCl₂).[6]
-
The reaction is often carried out in the presence of a base like pyridine or triethylamine to neutralize the acid generated.
-
After the reaction is complete, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and purify the nitrile by distillation or column chromatography.
References
-
Chen, F. (2025, March 27). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. Retrieved from [Link]
-
University of Mississippi. (2021, May 8). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Retrieved from [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2025, December 22). ACS Publications. Retrieved from [Link]
-
Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). PMC. Retrieved from [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. (n.d.). ChemRxiv. Retrieved from [Link]
-
New Method For Bicyclo[1.1.1]Pentane Ketones Synthesis. (2025, March 26). Mena FN. Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H.... (n.d.). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. (2023, June 5). PubMed. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
A) Synthesis of the bicyclo[1.1.1]pentane framework through carbene.... (n.d.). ResearchGate. Retrieved from [Link]
-
Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). JACS Au. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (2024, March 4). PMC. Retrieved from [Link]
-
[1.1.1]Propellane. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps. Retrieved from [Link]
-
Addition of Grignard reagent to nitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
The Grignard Reaction of Epoxides. (2026, January 17). Chemistry Steps. Retrieved from [Link]
-
Hydrolysis of Imines and Enamines Explained. (2025, November 17). YouTube. Retrieved from [Link]
-
Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. (2023, October 14). Semantic Scholar. Retrieved from [Link]
-
Lewis acid promoted dehydration of amides to nitriles catalyzed by [PSiP]. (n.d.). Karlsruher Institut für Technologie. Retrieved from [Link]
-
Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. (2026, January 29). ResearchGate. Retrieved from [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2025, December 22). PMC. Retrieved from [Link]
-
[Bicyclo[1.1.0]butane. (n.d.). Organic Syntheses. Retrieved from [Link]p0101)
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- 4. New Method For Bicyclo[1.1.1]Pentane Ketones Synthesis [menafn.com]
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Technical Support Center: Advancing Atom Economy in Bicyclo[1.1.1]pentane Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the strategic functionalization of bicyclo[1.1.1]pentanes (BCPs). As BCPs increasingly replace traditional aromatic scaffolds in drug discovery and materials science, the demand for efficient, sustainable, and atom-economical synthetic methods has become paramount.[1][2][3] This guide moves beyond historical reliance on harsh, stoichiometric reagents and provides actionable insights into modern catalytic strategies. Here, we address common experimental challenges, offer evidence-based troubleshooting protocols, and explain the causality behind our recommendations to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and strategic considerations for designing atom-economical BCP functionalization routes.
Q1: What does "atom economy" truly mean for BCP functionalization, and why is it critical?
A: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[4] In BCP synthesis, this is crucial because traditional methods often generate significant waste. For instance, routes that rely on multi-step sequences involving protecting groups or stoichiometric activators (like organolithium reagents for propellane synthesis) have poor overall atom economy.[5] Modern catalytic approaches, such as multicomponent reactions where three or more reactants combine in a single step, maximize atom economy by building molecular complexity with minimal waste.[6][7][8]
Q2: My lab has protocols using [1.1.1]propellane. What are the inherent drawbacks of this precursor from a practical and atom-economy standpoint?
A: While [1.1.1]propellane is a versatile entry point to the BCP core, its use presents significant challenges.[1][3]
-
Safety and Handling: It is a highly strained, volatile, and reactive gas that is difficult to store and transport, often requiring in situ generation or storage at low temperatures.[5][9]
-
Upstream Inefficiency: Its most common synthesis requires two equivalents of an alkyllithium reagent, which is atom-inefficient and adds to the cost and waste of the overall process.[5]
-
Side Reactions: The high reactivity that makes propellane useful also makes it prone to undesired oligomerization, which can be difficult to control in radical reactions.[8] Strategies that bypass the direct use of propellane, such as the functionalization of stable BCP carboxylic acids, represent a significant step forward in practicality and sustainability.[10][11]
Q3: What are the leading catalytic strategies for achieving high atom economy in BCP functionalization?
A: The field has rapidly evolved toward catalytic methods that avoid harsh conditions and stoichiometric waste. The three most impactful strategies are:
-
Photoredox Catalysis: This approach uses light to generate radical intermediates under exceptionally mild conditions, showing broad functional group tolerance. It has been instrumental in developing atom-transfer radical addition (ATRA) and multicomponent reactions.[1][5][12]
-
Transition-Metal Catalysis: Metals like nickel, iron, copper, and palladium are central to developing cross-coupling reactions.[2][13] Nickel-catalyzed decarboxylative couplings, for example, allow for the use of stable BCP carboxylic acids as precursors, avoiding the need for propellane.[10][14]
-
Direct C–H Functionalization: This is arguably the most atom-economical approach as it modifies the BCP core directly, eliminating the need for pre-functionalized starting materials. While challenging due to the strength of BCP C–H bonds, methods like rhodium-catalyzed carbene insertion have achieved remarkable selectivity for the bridgehead position.[9][15]
Q4: Is direct functionalization of a BCP C–H bond a viable and scalable strategy?
A: Yes, it is an emerging and highly promising strategy. The primary challenge is the high bond dissociation energy (BDE) of the bridge C–H bonds (est. ~106 kcal/mol), making them inert.[15] However, specialized catalytic systems have overcome this. Davies and co-workers demonstrated that dirhodium catalysts can selectively insert a carbene into the tertiary (bridgehead) C–H bond with high precision and no ring fragmentation.[9] For the secondary (bridge) positions, directed C–H activation using palladium has been explored, though this remains a more significant challenge.[16] These methods are exceptionally atom-economical as they avoid extraneous synthetic steps.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during BCP functionalization experiments.
Workflow for Troubleshooting Low-Yield BCP Reactions
Caption: A systematic workflow for diagnosing low-yield BCP functionalization reactions.
Issue 1: Low or No Yield in Photoredox-Catalyzed Reactions
Q: My photoredox reaction to install a BCP motif using [1.1.1]propellane is failing. What are the likely causes?
-
Potential Cause A: Inefficient Radical Generation
-
Causality: The redox potential of your chosen photocatalyst in its excited state may be insufficient to reduce or oxidize your radical precursor (e.g., an alkyl or aryl halide). This is a common bottleneck, as the entire catalytic cycle depends on this initial single-electron transfer (SET) event.
-
Troubleshooting Steps:
-
Verify Redox Potentials: Compare the excited-state potential of your photocatalyst with the reduction potential of your precursor. For example, many common iridium photocatalysts are excellent reductants for alkyl iodides.[12]
-
Switch Precursor/Catalyst: If there's a mismatch, consider a more easily reduced precursor (alkyl iodide instead of bromide) or a more potent photocatalyst. Organic photocatalysts like 4CzIPN can sometimes offer different reactivity profiles compared to iridium complexes.[1][6]
-
Confirm Light Source: Ensure your light source's emission spectrum overlaps with the absorbance spectrum of the photocatalyst. Blue LEDs are common, but the specific wavelength can matter.
-
-
-
Potential Cause B: Premature Quenching of BCP Radical Intermediate
-
Causality: After the initial radical adds to propellane, a BCP bridgehead radical is formed. This intermediate is highly reactive and can be intercepted by a hydrogen atom transfer (HAT) agent (like THF, or even trace water/thiol impurities) before it engages in the desired coupling reaction. This leads to a simple, hydrogen-terminated BCP as a byproduct.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: Switch to a solvent with strong C–H bonds that is a poor H-atom donor, such as benzene, t-butanol, or dichloromethane.
-
Reagent Purity: Ensure all reagents and solvents are rigorously dried and purified to remove potential radical quenchers.
-
Optimize HAT Reagents: In reactions designed to use a HAT catalyst (e.g., a thiol), its concentration is key. Too much can lead to premature quenching, while too little can stall the turnover. A bulky thiol can sometimes improve selectivity.[1][7]
-
-
Issue 2: Failure in Decarboxylative Cross-Coupling of BCP Carboxylic Acids
Q: I'm attempting a nickel-catalyzed decarboxylative arylation of BCP-1-carboxylic acid, but I only recover starting material. What's wrong?
-
Potential Cause A: Failure to Form the Redox-Active Ester (RAE)
-
Causality: Direct decarboxylation of a BCP carboxylic acid via single-electron reduction is thermodynamically challenging. The acid must first be converted into an RAE, such as an N-hydroxyphthalimide (NHPI) ester or a Katritzky salt. These esters have a much lower reduction potential, enabling the crucial SET step that initiates radical formation.[10][11]
-
Troubleshooting Steps:
-
Confirm RAE Formation: Before attempting the cross-coupling, confirm the successful and clean formation of the RAE using standard analytical techniques (NMR, LC-MS). The activation step (e.g., with EDC or a similar coupling agent) is critical.
-
Use a Bench-Stable RAE: If in-situ formation is problematic, consider isolating the RAE. Some are bench-stable and can be purified before use in the final catalytic step.
-
-
-
Potential Cause B: Inefficient Catalytic Cycle (Photoredox/Nickel)
-
Causality: In a dual catalytic system, the two cycles must operate in harmony. The photocatalyst must reduce the RAE to generate the BCP radical, which is then trapped by a Ni(0) or Ni(I) species. The resulting Ni-BCP complex undergoes oxidative addition with the aryl halide, followed by reductive elimination. An issue at any stage will halt the reaction.
-
Troubleshooting Steps:
-
Ligand Screening: The ligand on the nickel catalyst is crucial. It modulates the catalyst's redox properties and steric environment. Common choices include bipyridine (dtbbpy) or phenanthroline derivatives. A ligand screen is often necessary.[10]
-
Catalyst Resting State: An inefficient cycle can lead to the formation of a stable, off-cycle catalyst resting state, such as a Ni(II) complex.[14] Varying the ligand or additives may be required to promote the turnover-limiting reductive elimination step.
-
Consider an EDA Complex: Some systems bypass the need for a traditional photocatalyst by forming a photoactive electron donor-acceptor (EDA) complex directly between the RAE and an amine or Hantzsch ester, which generates the radical upon irradiation.[10]
-
-
Caption: Simplified catalytic cycles for photoredox/nickel dual catalysis in BCP functionalization.
Part 3: Protocols & Comparative Data
Table 1: Comparison of Modern Catalytic Systems for Atom-Economical BCP Arylation
| Method | BCP Precursor | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Typical Yield | Reference |
| Photoredox ATRA | [1.1.1]Propellane | Aryl Iodide | Ir{[dF(CF3)ppy]2(dtbbpy)}PF6 | Dioxane | RT | 40-87% | [12] |
| Fe-Catalyzed Kumada | BCP Iodide | Aryl Grignard | Fe(acac)3 / TMEDA | THF / NMP | RT | 50-95% | [1][3] |
| Ni/Photoredox Decarboxylative | BCP-COOH (as RAE) | Aryl Bromide | NiBr2·glyme, dtbbpy, Ir-catalyst | DMA | RT | 50-90% | [10] |
| Pd-Directed C-H Activation | BCP with Directing Group | Aryl Radical Source | Pd(OAc)2, Ligand | DMSO | RT | 40-75% | [16] |
Protocol 1: General Procedure for Photoredox-Catalyzed Atom-Transfer Radical Addition (ATRA)
This protocol is a representative example based on established literature and should be optimized for specific substrates.[12]
-
Preparation: In a nitrogen-filled glovebox, add the photocatalyst (e.g., Ir{[dF(CF3)ppy]2(dtbbpy)}PF6, 1-2 mol%) and the aryl/alkyl iodide (1.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., dioxane, 0.1 M).
-
Propellane Addition: Add a solution of [1.1.1]propellane in a suitable solvent (typically 1.5-2.0 equiv). Caution: Handle propellane with extreme care due to its volatility and reactivity.
-
Reaction Setup: Seal the vial tightly, remove it from the glovebox, and place it approximately 5-10 cm from a blue LED light source. Use a fan to maintain the reaction at room temperature.
-
Execution: Stir the reaction mixture under irradiation for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired 1-iodo-3-substituted-BCP product.
Protocol 2: General Procedure for Nickel-Catalyzed Decarboxylative Arylation
This protocol is adapted from modern decarboxylative coupling methods and requires optimization.[10]
-
RAE Synthesis: In a vial, dissolve the BCP-1-carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and a coupling agent like EDC (1.2 equiv) in an anhydrous solvent like CH2Cl2. Stir at room temperature for 4-6 hours until formation of the NHPI ester is complete. Remove the solvent under reduced pressure. The crude redox-active ester can often be used directly.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add NiBr2·glyme (10 mol%), the ligand (e.g., 4,4’-di-tert-butylbipyridine, 12 mol%), the aryl bromide (1.2 equiv), and the prepared BCP redox-active ester (1.0 equiv) to a reaction vial.
-
Photocatalyst & Solvent: Add the photocatalyst (e.g., an Ir-complex, 2 mol%) and anhydrous, degassed solvent (e.g., DMA, 0.05 M).
-
Reaction Setup: Seal the vial, remove it from the glovebox, and irradiate with a blue LED light source with vigorous stirring at room temperature for 16-36 hours.
-
Workup: After completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 1-aryl-BCP product.
References
-
Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes - PubMed. (2025, June 11). National Center for Biotechnology Information. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]
-
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]
-
Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. ACS Publications. [Link]
-
Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Royal Society of Chemistry Publishing. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]
-
A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [Link]
-
A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. PMC. [Link]
-
Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. ACS Publications. [Link]
-
Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. ResearchGate. [Link]
-
Enantioselective synthesis of chiral BCPs. Royal Society of Chemistry Publishing. [Link]
-
Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Royal Society of Chemistry Publishing. [Link]
-
Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. PMC. [Link]
-
Synthesis of α-Quaternary Bicyclo[1.1.1]pentanes through Synergistic Organophotoredox and Hydrogen Atom Transfer Catalysis. ResearchGate. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Decarboxylative Redox Bicyclo[1.1.1]pentylation: Benchmarking the Influence of Backbone Substituents on C–C Bond-Forming Reactions. ChemRxiv. [Link]
-
Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Precatalyst. ChemRxiv. [Link]
-
100% atom-economical and highly regio- and stereoselective iodosulfenylation of alkynes: a reagentless and sustainable approach to access (E)-β-iodoalkenyl sulfides and (Z)-tamoxifen. Royal Society of Chemistry Publishing. [Link]
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- 10. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
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- 15. chemrxiv.org [chemrxiv.org]
- 16. Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Profiling of BCP-Nitrile: A Comparative Technical Guide
Executive Summary
The bicyclo[1.1.1]pentane (BCP) motif has transcended its status as a chemical curiosity to become a critical bioisostere in modern drug design, offering a saturated, metabolic-stable alternative to phenyl rings, tert-butyl groups, and internal alkynes.
This guide focuses on the 1H NMR characterization of BCP-nitrile derivatives , specifically the diagnostic chemical shifts of the bridgehead proton (
Part 1: The BCP-Nitrile Motif in Drug Design
To understand the NMR signature, one must understand the electronic environment. The BCP core is not a standard aliphatic cage; it is highly strained with "inverted" bridgehead carbons.
Bioisosteric Comparison
The BCP-nitrile group is often employed to replace para-substituted benzonitriles. While the vectors are similar, the electronic shielding is distinct.
Figure 1: Logic flow of bioisosteric replacement and its impact on NMR properties.
Part 2: Comparative NMR Analysis
The bridgehead proton (
Table 1: Comparative Chemical Shifts (CDCl , 400 MHz)
| Compound Class | Structure | Bridgehead Proton ( | Bridge Protons ( | Multiplicity ( |
| Parent BCP | BCP-H | ~2.10 | ~1.85 | Singlet |
| BCP-Nitrile | NC-BCP-H | 2.45 – 2.65 | 2.30 – 2.40 | Singlet |
| BCP-Acid | HOOC-BCP-H | 2.40 – 2.50 | 2.25 – 2.35 | Singlet |
| BCP-Amine | 2.05 – 2.15 | 1.90 – 2.00 | Singlet | |
| Phenyl-Nitrile | Ph-CN | 7.50 – 7.70 (Aromatic) | N/A | Multiplet |
Technical Interpretation[1]
-
Deshielding Effect: The nitrile group (-CN) is a strong electron-withdrawing group (EWG). Through-bond induction deshields the C3 bridgehead proton, shifting it downfield by approximately 0.4 – 0.5 ppm relative to the unsubstituted parent BCP.
-
Absence of Coupling: Unlike cyclohexyl or cyclopentyl protons, the bridgehead proton in BCP appears as a sharp singlet . There is no vicinal (
) coupling because the adjacent carbons (C2, C4, C5) have protons that are orthogonal to the C1-C3 axis, and the W-coupling ( ) is often too small to resolve on standard 300/400 MHz instruments. -
Diagnostic Separation: In BCP-nitrile, the bridgehead proton (
) is usually distinct from the "leg" protons ( ). The (6 protons) appear as a singlet or a tight multiplet slightly upfield of the .
Part 3: Mechanistic Insight & Validation
Why does the BCP proton behave this way? Understanding the mechanism allows you to troubleshoot anomalous data.
The "Inverted" Carbon Anomaly
In BCP, the bridgehead carbons (C1/C3) are inverted. The bonds forming the cage are bent, forcing the exocyclic C-H bond to adopt high
The Validation Check (
-
Standard Alkyl
: ~125 Hz -
BCP Bridgehead
: ~160 – 168 Hz [1]
Protocol: If you suspect your product is a ring-opened impurity (e.g., a cyclobutane derivative), measure the
Solvent Effects
The BCP-nitrile proton is surprisingly acidic due to the high
-
CDCl
: Standard baseline. -
DMSO-
: Expect a significant downfield shift (often +0.2 to +0.4 ppm) due to hydrogen bonding with the solvent oxygen.
Part 4: Experimental Protocol
This workflow ensures the isolation of high-purity BCP-nitrile for characterization, minimizing "false" peaks from ring-opened byproducts.
Synthesis & Purification Workflow
Figure 2: Synthesis and Characterization Workflow for BCP-Nitrile.
Step-by-Step Characterization Protocol
-
Sample Preparation:
-
Dissolve 5–10 mg of the isolated BCP-nitrile in 0.6 mL of CDCl
. -
Note: Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent acid-catalyzed rearrangement of the BCP cage.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 or equivalent.
-
Scans: 16 (BCP protons relax slowly; ensure
relaxation delay is at least 2.0 seconds). -
Spectral Width: -1 to 12 ppm.
-
-
Data Processing:
-
Reference the residual CHCl
peak to 7.26 ppm . -
Integration: Set the bridgehead proton (
, ~2.5 ppm) to 1.0. -
Validation: The bridge protons (
, ~2.3 ppm) must integrate to 6.0 . If the ratio is off (e.g., 1:4), you likely have a mixture of BCP and a ring-opened cyclobutane impurity.
-
Part 5: Troubleshooting & Artifacts
| Observation | Diagnosis | Resolution |
| Split Signal at 2.5 ppm | Not a doublet. Likely a mixture of rotamers or an impurity. | BCP is rigid; rotamers are impossible. Check for unreacted precursor or ring-opened byproduct. |
| Broad Singlet | Quadrupolar broadening from | Run the spectrum at a higher temperature (e.g., 313 K) to sharpen the peak. |
| Missing Bridgehead H | Deuterium exchange. | If using CD |
References
-
Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link
-
Kanada, R., et al. (2021). Practical Synthesis of 1-Substituted Bicyclo[1.1.1]pentanes. Journal of Organic Chemistry. Link
-
Levin, M. D., et al. (2017). Bicyclo[1.1.1]pentanes: Key Properties and Synthesis. Chemical Reviews. Link
-
Wiberg, K. B., et al. (1992). NMR Spectra of Bicyclo[1.1.1]pentanes. Journal of Organic Chemistry. Link
Sources
13C NMR characteristic peaks of bicyclo[1.1.1]pentane bridge carbons
Technical Guide: C NMR Characterization of Bicyclo[1.1.1]pentane (BCP) Bridge Carbons
Executive Summary
Bicyclo[1.1.1]pentane (BCP) has emerged as a critical "saturated bioisostere" for phenyl rings, tert-butyl groups, and internal alkynes.[1] Its integration into drug candidates improves solubility and metabolic stability while maintaining vector alignment. However, verifying the integrity of the strained BCP cage is a common analytical challenge. This guide details the characteristic
The NMR Signature of the BCP Cage
The BCP scaffold consists of two distinct carbon environments: the Bridgeheads (C1, C3) and the Bridges (C2, C4, C5). In 1,3-disubstituted derivatives (the most common medicinal motif), the three bridge carbons are chemically equivalent due to
Characteristic Chemical Shifts
Unlike the aromatic carbons they replace (120–140 ppm), BCP carbons resonate in the aliphatic region, yet they are distinct from unstrained alkyl chains due to high
| Carbon Type | Position | Hybridization | Typical Shift ( | |
| Bridge (Methylene) | C2, C4, C5 | 50 – 55 | ~145 – 150 | |
| Bridgehead (Quaternary/Tertiary) | C1, C3 | 28 – 60 (Subst. dependent) | ~165 (if C-H) | |
| Benzene (Reference) | Ar-CH | 128.5 | 159 | |
| Internal Alkyne (Reference) | C | 80 – 90 | - |
Technical Insight: The "Bridge" carbons (C2, C4, C5) are diagnostic. They consistently appear as a high-intensity signal near 52 ppm (in CDCl
). This is significantly downfield from typical cyclohexyl methylenes (~26 ppm) due to the paramagnetic deshielding associated with cage strain.
Comparative Analysis: BCP vs. Bioisosteres
The transition from a phenyl ring to a BCP linker is immediately visible in
-
BCP vs. Phenyl: The disappearance of signals in the 120–140 ppm region and the emergence of the bridge signal at ~52 ppm confirms the "Escape from Flatland."
-
BCP vs. tert-Butyl: While both are aliphatic, tert-butyl methyls appear at ~30 ppm. The BCP bridge carbons are distinctively deshielded (~52 ppm).
Substituent Effects on Bridge Carbons
The chemical shift of the bridge carbons (C2/4/5) is relatively insensitive to remote substituents at the bridgeheads compared to the bridgeheads themselves, making them a reliable anchor for structural verification.
| Compound | Substituent (C1/C3) | Bridge Shift ( | Bridgehead Shift ( |
| Unsubstituted BCP | H / H | 52.0 | 28.5 |
| BCP-COOMe | COOMe / H | 54.3 | 45.8 (C1), 28.5 (C3) |
| BCP-Diacid | COOH / COOH | 52.5 | 37.5 |
| BCP-Diamine | NH | 56.0 | 48.0 |
Note: Data approximated from CDCl
Experimental Protocol: High-Fidelity Acquisition
Acquiring quantitative or high S/N
Optimized Pulse Sequence Parameters
-
Relaxation Delay (D1): Bridgehead carbons in 1,3-disubstituted BCPs are quaternary and lack efficient relaxation pathways (no attached protons).
-
Standard Scan: D1 = 2.0 s.
-
Quantitative Scan: D1
10.0 s (Essential for accurate integration of C1/C3 vs C2/4/5).
-
-
Solvent Effects: BCPs are often polar.
-
CDCl
: Standard. Bridge signal ~52 ppm. -
DMSO-d
: Often shifts Bridge signal upfield to ~50 ppm.
-
-
Concentration:
20 mg/0.6 mL is recommended to resolve the quaternary bridgehead carbons within a standard 128-scan experiment.
Step-by-Step Workflow
-
Sample Prep: Dissolve 20-30 mg of analyte in 0.6 mL CDCl
. Filter to remove inorganic salts (common in BCP synthesis). -
Acquisition: Run a standard proton-decoupled
C experiment (zgpg30 or equivalent). -
Processing: Apply 1.0–2.0 Hz line broadening (LB) to enhance S/N for quaternary bridgehead signals.
-
Verification: Check for the characteristic 1:3 intensity ratio (or 1:3:1 for symmetric disubstituted) if D1 was sufficient.
Quality Control & Troubleshooting
A common failure mode in BCP synthesis is ring opening to form cyclobutanes or dienes.
Diagnostic Logic for Ring Integrity
-
Pass: Single strong signal ~52 ppm (Bridge) + Quaternary signals 30-60 ppm.
-
Fail (Ring Open): Appearance of alkene signals (110-140 ppm) or loss of symmetry (multiple methylene peaks in 20-40 ppm range).
Visualization: Structural Verification Logic
The following diagram outlines the decision process for verifying BCP structure via NMR.
Figure 1: Logic flow for distinguishing intact BCP scaffolds from common ring-opened impurities using
References
-
Comparison of BCP and Benzene Bioisosteres: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Replacement." Journal of Medicinal Chemistry, 2012.
-
BCP Synthesis and NMR Data: Levterov, V. V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Journal of Organic Chemistry, 2020.
-
Hybridization and Coupling Constants: Measom, N. D., et al. "Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives." Angewandte Chemie International Edition, 2021.
-
General 13C NMR Shifts: "13C NMR Chemical Shifts." Chemistry LibreTexts.
Safety Operating Guide
A Guide to the Safe Disposal of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile
For researchers pioneering advancements in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile, a specialized compound for which a specific Safety Data Sheet (SDS) may not be readily available.
The procedures outlined here are synthesized from established best practices for handling structurally related compounds, specifically aminonitriles. By understanding the hazards posed by the key functional groups—the primary amine and the nitrile—we can construct a robust and validated disposal plan.
Hazard Assessment: A Synthesis of Functional Group Toxicology
A thorough understanding of a compound's potential hazards is the bedrock of safe handling and disposal. In the absence of specific toxicological data for 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile, we must infer its hazard profile from its constituent functional groups.
-
Nitrile Group (-CN): Organic nitriles, such as the parent compound acetonitrile, are a primary concern. A key toxicological characteristic is their metabolic conversion to cyanide in the body.[1] This can lead to symptoms of cyanide poisoning, which may be delayed for several hours after exposure.[1] Additionally, many nitriles are classified as flammable liquids.[2]
-
Amino Group (-NH2): Primary amines can be corrosive and irritating to the skin and eyes.[3] They can also be toxic if inhaled or absorbed through the skin.[4][5]
-
Bicyclo[1.1.1]pentane (BCP) Core: The BCP scaffold is a highly strained, three-dimensional structure.[6] While this strained ring system is of great interest in medicinal chemistry for its use as a bioisostere, its inherent strain does not typically confer unusual reactivity under standard laboratory disposal conditions.[7][8] However, as with any novel compound, unexpected reactivity cannot be entirely ruled out.
Based on this analysis, 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile should be treated as a toxic and potentially flammable hazardous waste .
Table 1: Hazard Profile Based on Functional Groups
| Functional Group | Potential Hazards | GHS Pictograms (Anticipated) |
| Nitrile (-CN) | Toxic if swallowed, in contact with skin, or inhaled; Flammable. | 💀 (Acute Toxicity) 🔥 (Flammable) |
| Amine (-NH2) | Skin corrosion/irritation; Serious eye damage/irritation. | corrosive (Corrosion) |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile, a comprehensive suite of PPE is mandatory to prevent exposure.[9]
-
Eye Protection: Chemical safety goggles with side shields or a face shield are essential.[2]
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or silver shield gloves are often recommended for handling nitriles.[2] Always inspect gloves for integrity before use.
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes are required to prevent skin contact.[2]
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
Spill and Exposure Procedures: A Plan for Emergencies
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Cleanup:
-
Evacuate and isolate the spill area.[10]
-
Alert colleagues and your institution's Environmental Health and Safety (EHS) office.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.[10]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[11]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Step-by-Step Disposal Protocol
The disposal of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][14]
Step 1: Waste Characterization and Segregation
-
This compound must be classified as hazardous waste.[10]
-
Do not mix this waste with other waste streams. Specifically, keep it separate from incompatible materials like strong acids or oxidizers.[15][16] Mixing can lead to dangerous reactions and complicates the disposal process.[15]
-
It is advisable to segregate halogenated and non-halogenated solvent wastes, as disposal costs can differ.[11]
Step 2: Waste Collection and Labeling
-
Collect waste in a designated, compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure, leak-proof cap.[14][15]
-
The container must be clearly labeled as soon as the first drop of waste is added.[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile"
-
Associated hazards (e.g., "Toxic," "Flammable")
-
The accumulation start date
-
Principal Investigator's name and contact information[11]
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[14][17]
-
The storage area must be well-ventilated and away from heat sources or direct sunlight.[15]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time.[10]
Step 4: Arrange for Pickup and Disposal
-
Once the waste container is full, or if you are approaching the storage time limit (often 90 days, but check your local regulations), arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal service.[17][18]
-
Never pour chemical waste down the sink or dispose of it in the regular trash. [1][10]
Decontamination
-
Glassware: Triple rinse any glassware that has come into contact with the compound. The first two rinses should be with a suitable organic solvent (e.g., acetone or ethanol), and the final rinse with water. The rinsate must be collected and disposed of as hazardous waste.[10]
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by soap and water. The cleaning materials should be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagrams illustrate the key decision-making and procedural steps.
Caption: Decision tree for waste characterization and segregation.
Caption: Overall workflow for proper chemical disposal.
By adhering to these rigorous, evidence-based procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3.
- Study.com. (n.d.). Acetonitrile: Production, Hazards & Waste Disposal.
- Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- ADCO Services. (2025, January 2). How to Dispose of Acetonitrile?
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- National Center for Biotechnology Information. (n.d.). Bicyclo(1.1.1)pentane. PubChem.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Wikipedia. (n.d.). Bicyclo[1.1.1]pentane.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ChemRxiv. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
- Seton. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
- PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- TCI EUROPE N.V. (2025, April 11). SAFETY DATA SHEET.
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- 3. tcichemicals.com [tcichemicals.com]
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- 6. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
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- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. vumc.org [vumc.org]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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- 14. danielshealth.com [danielshealth.com]
- 15. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
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- 18. solvent-recyclers.com [solvent-recyclers.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
